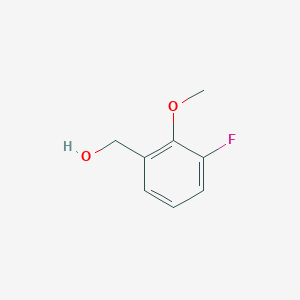

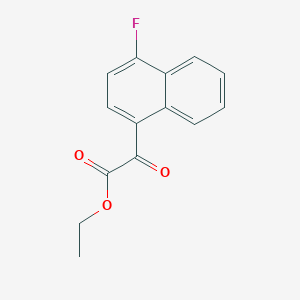

(3-Fluoro-2-methoxyphenyl)methanol

Vue d'ensemble

Description

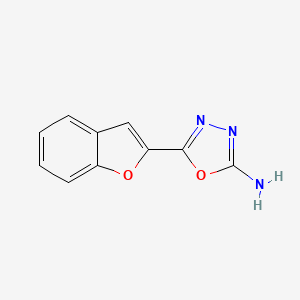

The compound (3-Fluoro-2-methoxyphenyl)methanol is not directly studied in the provided papers. However, the papers do discuss compounds with similar structural motifs, such as fluorinated aromatic rings and methoxy groups. For instance, the first paper examines 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, which includes a fluorinated aromatic ring, although it differs in that it contains a propenone moiety instead of a methanol group . The second paper discusses a more complex molecule, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, which features both a fluorinated aromatic system and a methoxy group, but is further complicated by the presence of a triazole and an isopropyl alcohol group .

Synthesis Analysis

The synthesis of the related compounds involves multi-step organic reactions. In the first paper, the synthesis of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one is not detailed, but the compound is characterized using various spectroscopic techniques . The second paper describes the synthesis of a complex fluorinated compound through the reaction of a triazole epoxy precursor with sodium methoxide . While these methods do not directly apply to (3-Fluoro-2-methoxyphenyl)methanol, they suggest that similar fluorinated compounds can be synthesized and characterized using standard organic chemistry techniques.

Molecular Structure Analysis

The molecular structure of the compounds in the papers is determined using crystallography and spectroscopy. The second paper provides detailed crystallographic data for the synthesized compound, including bond angles and intermolecular hydrogen bonding, which are crucial for stabilizing the structure . Although the exact structure of (3-Fluoro-2-methoxyphenyl)methanol is not provided, the analysis of related compounds indicates that fluorine's electronegativity and the methoxy group's electron-donating effects are likely to influence the molecular geometry and electronic structure.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for (3-Fluoro-2-methoxyphenyl)methanol. However, the presence of a methanol group in related compounds suggests potential reactivity towards the formation of ethers or esters, and the fluorinated aromatic ring may undergo substitution reactions under certain conditions . The intermolecular interactions, such as hydrogen bonding described in the second paper, are also relevant for understanding the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The first paper provides an extensive analysis of the physical properties of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, including refractive indices in different solvent mixtures and various calculated parameters like molar refraction and internal pressure . These properties are influenced by the compound's molecular structure and the interactions with the solvent. For (3-Fluoro-2-methoxyphenyl)methanol, similar properties would be expected to depend on the methanol group's polarity and the fluorinated aromatic ring's influence on the compound's overall dipole moment.

Applications De Recherche Scientifique

Methanol in Fuel Cells and Energy Systems

Methanol, a key component in various chemical structures including (3-Fluoro-2-methoxyphenyl)methanol, plays a pivotal role in energy production and storage systems. The methanol crossover in direct methanol fuel cells (DMFCs) is a significant barrier to efficiency, and understanding this process is crucial for enhancing DMFC performance. These fuel cells are attractive due to their potential applications in replacing internal combustion engines, but overcoming methanol crossover is essential for their advancement (Heinzel & Barragán, 1999).

Methanol in Hydrogen Production

Methanol serves as an efficient liquid hydrogen carrier, facilitating high-purity hydrogen production. Its steam reforming, partial oxidation, and decomposition processes are vital for hydrogen production, with copper-based catalysts being instrumental due to their high activity and selectivity. However, these catalysts face challenges like deactivation and low stability, prompting research into alternative metals and catalyst structures (García et al., 2021).

Methanol Reforming and Catalysis

The reforming of methanol into hydrogen is integral to proton-exchange membrane fuel cell technology. Cu-based catalysts are extensively studied for their role in methanol reforming, with research delving into their kinetics, composition, and morphology. Understanding the surface reaction mechanisms and exploring various catalysts help in optimizing the reforming process, enhancing the efficiency of hydrogen production from methanol (Yong et al., 2013).

Methanol as an Energy Carrier and Fuel

Methanol's application as a peaking fuel in coal gasification combined cycle power stations illustrates its potential in the energy sector. Its clean-burning nature and versatility as a fuel or fuel additive underscore its importance in reducing emissions and transitioning to sustainable energy solutions (Cybulski, 1994).

Methanol in Material Degradation Monitoring

Methanol is also a marker in assessing the condition of solid insulation in power transformers. Its identification during thermal ageing tests of oil-immersed insulating papers and in transformer field samples highlights its utility in monitoring cellulosic insulation degradation. The relationship between methanol generation and the degradation of cellulose in transformers is a key area of study, contributing to the maintenance and longevity of power systems (Jalbert et al., 2019).

Safety And Hazards

Propriétés

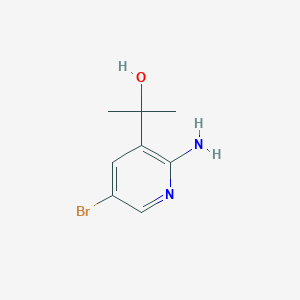

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGVZYJECZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626330 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-2-methoxyphenyl)methanol | |

CAS RN |

303043-91-6 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)